molecular formula C8H13ClF5N B6199158 rac-(2R,6R)-2-methyl-6-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride, cis CAS No. 2740592-47-4

rac-(2R,6R)-2-methyl-6-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride, cis

Cat. No.: B6199158
CAS No.: 2740592-47-4
M. Wt: 253.6
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Description

rac-(2R,6R)-2-methyl-6-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride, cis is a synthetic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a pentafluoroethyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,6R)-2-methyl-6-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride, cis typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.

    Introduction of Substituents: The methyl and pentafluoroethyl groups are introduced through substitution reactions. For instance, the methyl group can be added via alkylation using methyl halides, while the pentafluoroethyl group can be introduced using pentafluoroethyl halides.

    Formation of the Hydrochloride Salt: The final step involves converting the free base form of the compound to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,6R)-2-methyl-6-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride, cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pentafluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

rac-(2R,6R)-2-methyl-6-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride, cis has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(2R,6R)-2-methyl-6-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride, cis involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,6R)-2-methyl-6-(1,1,2,2,2-pentafluoroethyl)piperidine
  • rac-(2R,6R)-2-methyl-6-(1,1,2,2,2-pentafluoroethyl)piperidine hydrobromide

Uniqueness

rac-(2R,6R)-2-methyl-6-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride, cis is unique due to its specific stereochemistry and the presence of the pentafluoroethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

2740592-47-4

Molecular Formula

C8H13ClF5N

Molecular Weight

253.6

Purity

95

Origin of Product

United States

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